4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine
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Overview
Description
4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of both chlorine and iodine substituents on the pyrazolo[3,4-c]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine typically involves the formation of the pyrazolo[3,4-c]pyridine core followed by the introduction of chlorine and iodine substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-amino-4-chloropyridine with hydrazine can lead to the formation of the pyrazolo[3,4-c]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine substituent can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: It has been used in the study of enzyme inhibition and receptor binding due to its unique structure and reactivity.
Chemical Biology: The compound serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
- 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms. This unique structure imparts distinct chemical reactivity and biological activity compared to other pyrazolopyridine derivatives .
Properties
IUPAC Name |
4-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIDFWWQWQTZDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2C=N1)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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